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Compound of Interest

Compound Name: Lusutrombopag

Cat. No.: B608699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lusutrombopag is a small molecule, orally bioavailable thrombopoietin (TPO) receptor agonist

designed for the treatment of thrombocytopenia, particularly in patients with chronic liver

disease scheduled to undergo an invasive procedure. By mimicking the action of endogenous

thrombopoietin, lusutrombopag stimulates the proliferation and differentiation of

megakaryocytes, leading to an increase in platelet production. This guide provides an in-depth

overview of its molecular structure, physicochemical properties, mechanism of action, and key

experimental data.

Molecular Structure and Physicochemical
Properties
Lusutrombopag is a non-peptide small molecule with a complex chemical structure. Its

systematic IUPAC name is (2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-(hexyloxy)ethyl]-2-

methoxyphenyl}-1,3-thiazol-2-yl)carbamoyl]phenyl}-2-methylprop-2-enoic acid.[1] The key

identifiers and physicochemical properties of lusutrombopag are summarized in the table

below.
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Property Value

Chemical Formula C29H32Cl2N2O5S[1][2][3]

Molecular Weight 591.54 g/mol [1]

IUPAC Name

(2E)-3-{2,6-Dichloro-4-[(4-{3-[(1S)-1-

(hexyloxy)ethyl]-2-methoxyphenyl}-1,3-thiazol-2-

yl)carbamoyl]phenyl}-2-methylprop-2-enoic acid

CAS Number 1110766-97-6

Appearance White to slightly yellowish-white powder

Solubility

Practically insoluble in water. Freely soluble in

N,N-dimethylformamide, slightly soluble in

ethanol (99.5%) and methanol.

Plasma Protein Binding >99.9%

Mechanism of Action
Lusutrombopag functions as a thrombopoietin receptor (TPO-R) agonist. Unlike endogenous

thrombopoietin, which binds to the extracellular domain of the TPO receptor, lusutrombopag
interacts with the transmembrane domain of the receptor on megakaryocytes and their

progenitors. This binding event triggers a conformational change in the receptor, initiating a

downstream signaling cascade that mimics the effects of native TPO.

Signaling Pathway
The activation of the TPO receptor by lusutrombopag leads to the stimulation of several

intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator

of transcription (JAK-STAT) pathway. The binding of lusutrombopag to the TPO receptor

induces the phosphorylation and activation of JAK2. Activated JAK2 then phosphorylates

tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for

STAT proteins, primarily STAT3 and STAT5. Once docked, the STAT proteins are themselves

phosphorylated by JAK2. These phosphorylated STATs then dimerize and translocate to the

nucleus, where they act as transcription factors, upregulating the expression of genes involved

in the proliferation and differentiation of megakaryocytic progenitor cells and their subsequent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://go.drugbank.com/drugs/DB13125
https://pubmed.ncbi.nlm.nih.gov/31055790/
https://www.researchgate.net/figure/Lusutrombopag-mechanism-of-action-Thrombopoietin-TPO-acts-on-the-TPO-receptor_fig1_348962977
https://go.drugbank.com/drugs/DB13125
https://www.benchchem.com/product/b608699?utm_src=pdf-body
https://www.benchchem.com/product/b608699?utm_src=pdf-body
https://www.benchchem.com/product/b608699?utm_src=pdf-body
https://www.benchchem.com/product/b608699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


maturation into platelet-producing megakaryocytes. Other signaling pathways, such as the

mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT)

pathways, are also activated and contribute to this process.
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Lusutrombopag signaling pathway.

Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of lusutrombopag have been

characterized in both healthy subjects and patients with chronic liver disease.

Pharmacokinetics
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Parameter Healthy Subjects
Patients with Chronic Liver
Disease

Tmax (Time to Peak Plasma

Concentration)
~6-8 hours ~6-8 hours

Volume of Distribution (Vd/F) 39.5 L -

Protein Binding >99.9% >99.9%

Metabolism

Primarily by CYP4 enzymes,

especially CYP4A11, via ω-

and β-oxidation and

glucuronidation.

Primarily by CYP4 enzymes,

especially CYP4A11.

Elimination Half-life (t1/2) ~27 hours -

Clearance (CL/F) - 1.1 L/hr

Excretion

~83% in feces (16% as

unchanged drug), ~1% in

urine.

~83% in feces, ~1% in urine.

Pharmacodynamics
Lusutrombopag administration leads to a dose-dependent increase in platelet counts. In

clinical trials with patients suffering from chronic liver disease and thrombocytopenia, a daily

dose of 3 mg resulted in a significant rise in platelet levels. The median time to reach the

maximum platelet count was approximately 12 days.

Experimental Methodologies: Clinical Trial Design
The efficacy and safety of lusutrombopag were primarily established through two pivotal

Phase 3, multicenter, randomized, double-blind, placebo-controlled studies: L-PLUS 1 and L-

PLUS 2.

L-PLUS 1 and L-PLUS 2 Study Design
Objective: To evaluate the efficacy and safety of lusutrombopag in reducing the need for

platelet transfusions in patients with chronic liver disease and thrombocytopenia who were
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scheduled to undergo an invasive procedure.

Patient Population: Adults with chronic liver disease and a baseline platelet count of less

than 50 x 10⁹/L.

Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either

lusutrombopag 3 mg or a placebo once daily for up to 7 days.

Procedure Scheduling: The invasive procedure was scheduled to take place between 9 and

14 days after the start of treatment.

Primary Efficacy Endpoint: The proportion of patients who did not require a platelet

transfusion before the invasive procedure and did not need rescue therapy for bleeding for

up to 7 days post-procedure.

Key Secondary Endpoints: Included the proportion of patients who were "responders"

(defined as achieving a platelet count of ≥50 x 10⁹/L and an increase of ≥20 x 10⁹/L from

baseline), and the duration of time the platelet count remained at or above 50 x 10⁹/L.
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L-PLUS 1 & 2 clinical trial workflow.

Efficacy and Safety Data
The L-PLUS 1 and L-PLUS 2 trials demonstrated the superiority of lusutrombopag over

placebo.
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Efficacy Outcome L-PLUS 1 L-PLUS 2

Primary Endpoint Met (No

Platelet Transfusion/Rescue)

Lusutrombopag:

79.2%Placebo: 12.5%

Lusutrombopag:

64.8%Placebo: 29.0%

Responder Rate
Lusutrombopag: 77%Placebo:

6%
-

In these studies, lusutrombopag was generally well-tolerated, with a safety profile comparable

to that of the placebo. The most common adverse events were mild to moderate in severity.

Conclusion
Lusutrombopag is a well-characterized thrombopoietin receptor agonist with a clear

mechanism of action and a favorable pharmacokinetic profile. Its efficacy and safety have been

robustly demonstrated in large-scale clinical trials, establishing it as a valuable therapeutic

option for managing thrombocytopenia in patients with chronic liver disease undergoing

invasive procedures. Further research may explore its potential applications in other

thrombocytopenic conditions.
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[https://www.benchchem.com/product/b608699#molecular-structure-and-properties-of-
lusutrombopag]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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